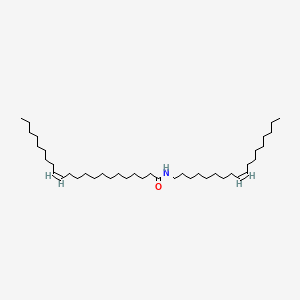

(Z,Z)-N-Octadec-9-enyldocos-13-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a complex organic compound characterized by its unique structure, which includes two double bonds in the Z configuration. This compound is part of a broader class of fatty acid amides, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide typically involves the reaction of octadec-9-enylamine with docos-13-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired Z,Z configuration. Common reagents used in this synthesis include catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N-Octadec-9-enyldocos-13-enamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(Z,Z)-N-Octadec-9-enyldocos-13-enamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (Z,Z)-N-Octadec-9-enyldocos-13-enamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (Z,Z)-N-Octadec-9-enylhexadec-13-enamide

- (Z,Z)-N-Octadec-9-enyloctadec-13-enamide

Uniqueness

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is unique due to its specific chain length and double bond configuration, which confer distinct physical and chemical properties. These properties make it particularly suitable for certain applications, such as in the formulation of specialized cosmetic products.

Biological Activity

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, also known as N-Octadec-9-enyldocos-13-enamide, is a long-chain fatty acid amide with significant biological activity. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its potential therapeutic applications and effects on cellular processes.

The molecular formula of this compound is C₄₀H₇₇NO, with a molecular weight of approximately 617.94 g/mol. The structure consists of a long hydrocarbon chain, which is characteristic of many bioactive lipids.

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various tissues.

- Neuroprotective Properties : Studies suggest that this compound may play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases. It appears to enhance neuronal survival and function by influencing signaling pathways involved in cell survival.

- Antioxidant Activity : The compound demonstrates antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cellular integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Chronic Inflammatory Diseases : Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis and inflammatory bowel disease.

- Neurodegenerative Disorders : The neuroprotective effects suggest potential use in therapies for Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's influence on lipid metabolism could be explored for managing metabolic syndrome or obesity-related conditions.

Properties

CAS No. |

87075-62-5 |

|---|---|

Molecular Formula |

C40H77NO |

Molecular Weight |

588.0 g/mol |

IUPAC Name |

(Z)-N-[(Z)-octadec-9-enyl]docos-13-enamide |

InChI |

InChI=1S/C40H77NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3,(H,41,42)/b19-17-,20-18- |

InChI Key |

SFUDABXTUIYDDF-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.